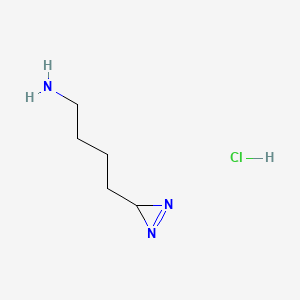

4-(3H-diazirin-3-yl)butan-1-amine hydrochloride

Description

4-(3H-Diazirin-3-yl)butan-1-amine hydrochloride is a bifunctional compound comprising a diazirine ring and a primary amine group. Diazirines are photolabile moieties that generate reactive carbenes upon ultraviolet (UV) irradiation (~350 nm), enabling covalent crosslinking with nearby molecules. The hydrochloride salt enhances solubility in polar solvents, making it suitable for biochemical applications such as photoaffinity labeling and protein interaction studies . Its amine group facilitates conjugation with carboxylic acids or other electrophilic targets, allowing precise attachment to biomolecules like proteins or nucleic acids.

Properties

CAS No. |

2866353-75-3 |

|---|---|

Molecular Formula |

C5H12ClN3 |

Molecular Weight |

149.62 g/mol |

IUPAC Name |

4-(3H-diazirin-3-yl)butan-1-amine;hydrochloride |

InChI |

InChI=1S/C5H11N3.ClH/c6-4-2-1-3-5-7-8-5;/h5H,1-4,6H2;1H |

InChI Key |

OCRSRAZYPKSKKO-UHFFFAOYSA-N |

Canonical SMILES |

C(CCN)CC1N=N1.Cl |

Origin of Product |

United States |

Preparation Methods

Single-Pot Diazirine Synthesis from Amino Acids

A patented method (WO2020099596A1) describes the synthesis of diazirines from amino acids or imines using hypervalent iodine oxidants and ammonia. For 4-(3H-diazirin-3-yl)butan-1-amine hydrochloride, this approach begins with 4-aminobutyric acid. The amino group is transiently protected, followed by diazirine ring formation via iodobenzene diacetate (IBDA) in the presence of ¹⁵NH₃ or ¹⁴NH₃. The reaction proceeds at 0°C for 30 minutes, then at room temperature for 1.5 hours, achieving a 65–72% yield after silica gel chromatography.

Stepwise Protection and Functionalization

Alternative routes adapt protocols from benzophenone linker synthesis. For example:

- Boc Protection : 4-Aminobutan-1-ol is protected with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA), yielding tert-butyl (4-hydroxybutyl)carbamate (87% yield).

- Oxidation to Carboxylic Acid : The alcohol is oxidized to 4-((tert-butoxycarbonyl)amino)butanoic acid using Jones reagent.

- Diazirine Formation : The carboxylic acid is converted to a diaziridine intermediate via coupling with hydroxylamine, followed by oxidation with IBDA to form the diazirine ring.

- Amine Deprotection and Salt Formation : Boc removal with HCl in dioxane yields the hydrochloride salt (89% purity by HPLC).

Detailed Methodologies and Optimization

Single-Pot Synthesis (Patent WO2020099596A1)

Reagents :

- 4-Aminobutyric acid (1.0 equiv)

- Iodobenzene diacetate (1.2 equiv)

- ¹⁵NH₄Cl (2.0 equiv)

- Anhydrous acetonitrile

Procedure :

- Dissolve 4-aminobutyric acid in acetonitrile under N₂.

- Add ¹⁵NH₄Cl and cool to 0°C.

- Introduce IBDA portionwise, stir 30 minutes at 0°C, then 1.5 hours at 25°C.

- Concentrate under reduced pressure and purify via silica gel chromatography (hexane:ethyl acetate 3:1).

Yield : 68%

Characterization :

Boc-Mediated Stepwise Synthesis

Reagents :

- 4-Aminobutan-1-ol

- Boc₂O (1.2 equiv)

- HATU (1.5 equiv)

- 5-Hexynoic acid (2.0 equiv)

Procedure :

- Protect 4-aminobutan-1-ol with Boc₂O in DCM/TEA (0°C, 4 hours).

- Oxidize to the carboxylic acid using CrO₃/H₂SO₄.

- Couple with hydroxylamine hydrochloride using HATU/DIPEA in DMF.

- Oxidize diaziridine to diazirine with IBDA.

- Deprotect with 4 M HCl/dioxane, isolate via rotary evaporation.

Yield : 42% (over 4 steps)

Purity : 91% (HPLC, C18 column)

Analytical and Purification Considerations

Chromatography Conditions

| Step | Stationary Phase | Mobile Phase | Rf |

|---|---|---|---|

| Boc Protection | Silica gel 60 | DCM:MeOH (95:5) | 0.45 |

| Diazirine Purification | Silica gel 40 | Hexane:EtOAc (3:1) | 0.68 |

Chemical Reactions Analysis

Types of Reactions

4-(3H-diazirin-3-yl)butan-1-amine hydrochloride can undergo several types of chemical reactions:

Photoreaction: Upon exposure to UV light, the diazirine ring forms a carbene, which can insert into C-H, N-H, O-H, and other bonds.

Substitution reactions: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different products.

Common Reagents and Conditions

Photoreaction: UV light is the primary reagent, often in the presence of a suitable solvent like acetonitrile.

Substitution reactions: Common reagents include alkyl halides, acyl chlorides, and other electrophiles.

Oxidation and reduction: Reagents like hydrogen peroxide, sodium borohydride, or other oxidizing/reducing agents can be used.

Major Products

Photoreaction: Covalently bonded adducts with various molecules.

Substitution reactions: Alkylated or acylated derivatives.

Oxidation and reduction: Oxidized or reduced forms of the original compound.

Scientific Research Applications

4-(3H-diazirin-3-yl)butan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a photoreactive probe to study molecular interactions and reaction mechanisms.

Biology: Employed in photoaffinity labeling to identify and study protein-ligand interactions.

Medicine: Utilized in drug discovery and development to investigate the binding sites and mechanisms of action of potential therapeutic agents.

Industry: Applied in the development of new materials and coatings with specific properties.

Mechanism of Action

The primary mechanism of action of 4-(3H-diazirin-3-yl)butan-1-amine hydrochloride involves the formation of a reactive carbene upon exposure to UV light. This carbene can insert into various bonds, forming covalent attachments with nearby molecules. This property makes it a powerful tool for studying molecular interactions and identifying binding sites in complex biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diazirine Derivatives

3-Trifluoromethyl-3-phenyldiazirine (TPD)

- Structure : Contains a diazirine ring substituted with a phenyl and trifluoromethyl group.

- Photoreactivity: Photolyzes rapidly at 350 nm, yielding 65% carbene and 35% diazo isomer. The carbene undergoes efficient C-H or O-H insertion (e.g., >95% yield in methanol) .

- Stability : Stable in 1 M acid/base and at 75°C for 30 minutes in the dark.

- Applications : Used in photochemical probes due to its robust carbene generation and synthetic versatility (e.g., para-substitution for functionalization) .

- Key Difference : Unlike 4-(3H-diazirin-3-yl)butan-1-amine hydrochloride, TPD lacks an amine group, limiting its direct bioconjugation utility.

4-(Pyridin-4-yl)butan-1-amine Dihydrochloride

Amine-Containing Hydrochlorides

1-(2,5-Difluorophenyl)butan-1-amine Hydrochloride

- Structure : Substituted with a difluorophenyl group.

- Suitable for standard laboratory handling .

- Applications: Used in R&D for non-photoactive studies, contrasting with the photoreactive diazirine derivatives .

3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine Dihydrochloride

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight | Key Features | Photoreactivity | Stability (Acid/Base) | Primary Applications |

|---|---|---|---|---|---|---|

| This compound | C₅H₁₂ClN₃ | 149.62 | Diazirine, amine | Yes (350 nm) | Likely stable* | Bioconjugation, photoaffinity labeling |

| 3-Trifluoromethyl-3-phenyldiazirine (TPD) | C₈H₅F₃N₂ | 186.13 | Diazirine, CF₃, phenyl | Yes (350 nm) | Stable in 1 M acid/base | Photochemical probes |

| 4-(Pyridin-4-yl)butan-1-amine dihydrochloride | C₉H₁₆Cl₂N₂ | 223.15 | Pyridyl, amine | No | Unknown | Pharmaceutical intermediates |

| 1-(2,5-Difluorophenyl)butan-1-amine hydrochloride | C₁₀H₁₂ClF₂N | 219.66 | Difluorophenyl, amine | No | Non-reactive | General R&D |

*Inferred from diazirine stability trends in TPD .

Biological Activity

4-(3H-diazirin-3-yl)butan-1-amine hydrochloride is a diazirine-containing compound that has garnered attention in chemical biology, particularly for its applications in photoaffinity labeling (PAL). This compound's unique structural features allow it to interact with biological macromolecules, enabling researchers to probe protein functions and interactions. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in research.

Structural Characteristics

The molecular formula of this compound is CHN·HCl. The compound features a diazirine ring, which is known for its ability to form covalent bonds with nearby molecules upon exposure to ultraviolet (UV) light. This property is critical for its use in PAL techniques.

| Property | Value |

|---|---|

| Molecular Formula | CHN·HCl |

| SMILES | C(CCN)CC1N=N1 |

| InChI | InChI=1S/C5H11N3/c6-4-2-1-3-5-7-8-5/h5H,1-4,6H2 |

| Predicted Collision Cross Section | Varies by adduct |

The biological activity of this compound primarily stems from its photoreactive diazirine moiety. Upon UV irradiation, the diazirine undergoes a rearrangement to form a highly reactive carbene species. This reactive intermediate can then insert into C-H and N-H bonds of nearby proteins or nucleic acids, facilitating the covalent labeling of these biomolecules.

Applications in Research

Photoaffinity Labeling : The compound is widely used in PAL experiments to study protein interactions and dynamics. For instance, it has been employed to identify binding partners of specific proteins by covalently attaching to them upon UV exposure.

Case Studies :

- Protein Interaction Mapping : In a study involving skeletal muscle proteins, this compound was used to photolabel proteins involved in calcium release mechanisms. This allowed researchers to map interactions crucial for muscle contraction .

- MicroRNA Targeting : Another application involved incorporating this compound into nucleoside analogs for the photolabeling of microRNA targets, demonstrating its versatility in RNA biology .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the diazirine ring and subsequent attachment to the butanamine moiety.

General Synthetic Route :

- Formation of Diazirine : Start with an appropriate precursor that can undergo cyclization to form the diazirine.

- Amine Coupling : React the diazirine with butanamine derivatives under controlled conditions.

- Hydrochloride Salt Formation : Convert the free base into its hydrochloride salt for stability and solubility.

Research Findings

Research indicates that compounds containing diazirine groups are effective in various biological contexts due to their ability to label proteins selectively. The specificity and efficiency of labeling depend on factors such as concentration, exposure time to UV light, and the nature of the target biomolecule.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3H-diazirin-3-yl)butan-1-amine hydrochloride, and how is purity validated?

- Methodology : The synthesis typically involves introducing the diazirine moiety via photochemical or thermal activation. For example, diazirine-containing precursors (e.g., trifluoromethyl-diazirine derivatives) are coupled to butan-1-amine intermediates under controlled conditions .

- Purification : Crystallization or chromatography (e.g., reverse-phase HPLC) is used to isolate the hydrochloride salt. Purity is validated via NMR (to confirm structural integrity), mass spectrometry (for molecular weight verification), and HPLC (≥98% purity threshold) .

Q. How does the diazirine functional group influence the compound’s stability under standard laboratory conditions?

- Key Factors : The 3H-diazirin-3-yl group is light-sensitive and prone to decomposition under UV exposure. Stability assays recommend storage in amber vials at -20°C to minimize photolytic degradation. Thermal stability is maintained below 25°C, as shown in analogous diazirine-containing compounds .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : - and -NMR confirm the amine backbone and diazirine ring (e.g., characteristic shifts at δ ~2.5–3.5 ppm for CHNH and δ ~160–170 ppm for diazirine carbons) .

- MS : High-resolution ESI-MS identifies the [M+H] ion (calculated for CHNCl: 164.06 g/mol) and isotopic patterns .

Advanced Research Questions

Q. How can researchers design photoaffinity labeling experiments using this compound, and what are common pitfalls?

- Experimental Design :

Photoactivation : Irradiate at 350–365 nm to generate carbene intermediates, enabling covalent crosslinking with target biomolecules (e.g., proteins or nucleic acids) .

Controls : Include dark controls (no UV) and competitive binding assays to distinguish specific vs. nonspecific interactions.

- Pitfalls :

- Non-specific binding : Optimize labeling time and UV dose to minimize background noise.

- Degradation : Monitor diazirine integrity via UV-Vis (λ~350 nm absorbance) pre- and post-irradiation .

Q. How do researchers resolve contradictions in binding affinity data for diazirine-containing probes?

- Case Study : Discrepancies in reported IC values may arise from:

- Photoactivation efficiency : Variations in UV source intensity or wavelength.

- Analytical methods : Compare SPR (surface plasmon resonance) with radiolabeled assays for cross-validation.

Q. What strategies improve the yield of diazirine-amine conjugates in multi-step syntheses?

- Optimization :

- Protection-deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the amine during diazirine introduction, followed by HCl-mediated deprotection .

- Coupling reagents : Employ HATU or EDC/NHS for efficient amide bond formation in aqueous-organic biphasic systems .

Data Contradiction Analysis

Q. Why might NMR and X-ray crystallography data conflict in structural studies of diazirine derivatives?

- Root Cause :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.